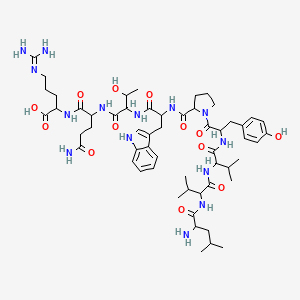
Benzoxazole, 2,2'-dithiobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2,2’-dithiobis- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of sulfur atoms in its structure enhances its reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoxazole, 2,2’-dithiobis- can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction produces benzoxazole-2-thiol, which can then be further reacted with various electrophiles to form the desired compound .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of catalysts to enhance reaction efficiency and yield. For example, metal catalysts, nanocatalysts, and ionic liquid catalysts have been employed in the synthesis of benzoxazole derivatives . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazole, 2,2’-dithiobis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce sulfoxides and sulfones, while substitution reactions can yield a wide range of functionalized benzoxazole derivatives .
Applications De Recherche Scientifique
Benzoxazole, 2,2’-dithiobis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoxazole, 2,2’-dithiobis- involves its interaction with various molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit enzymes such as DNA topoisomerases and protein kinases, leading to the disruption of cancer cell growth and proliferation . The presence of sulfur atoms in the compound enhances its ability to form strong interactions with biological targets, contributing to its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: Similar in structure but contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Benzisoxazole: Contains an isoxazole ring fused to a benzene ring.
Uniqueness
Benzoxazole, 2,2’-dithiobis- is unique due to the presence of two sulfur atoms, which enhances its reactivity and potential for forming various derivatives. This makes it particularly valuable in the synthesis of compounds with diverse biological and industrial applications .
Propriétés
Numéro CAS |
36993-70-1 |
|---|---|
Formule moléculaire |
C14H8N2O2S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-yldisulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8N2O2S2/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H |
Clé InChI |
BXHXGRWITCQYFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)SSC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)

![N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12119783.png)
![1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene](/img/structure/B12119787.png)

![2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12119795.png)
![Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12119802.png)

![Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12119827.png)

![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)

